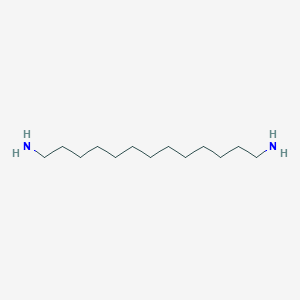

Tridecane-1,13-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

14465-66-8 |

|---|---|

Molecular Formula |

C13H30N2 |

Molecular Weight |

214.39 g/mol |

IUPAC Name |

tridecane-1,13-diamine |

InChI |

InChI=1S/C13H30N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-15H2 |

InChI Key |

BPSKTAWBYDTMAN-UHFFFAOYSA-N |

SMILES |

C(CCCCCCN)CCCCCCN |

Canonical SMILES |

C(CCCCCCN)CCCCCCN |

Synonyms |

1,13-Diaminotridecane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tridecane-1,13-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Tridecane-1,13-diamine. The information is compiled from various scientific sources to support research, development, and application activities involving this long-chain aliphatic diamine.

Core Chemical Properties

This compound, with the CAS number 14465-66-8, is a linear diamine with amino groups at both ends of a thirteen-carbon chain.[1] Its structure imparts specific characteristics relevant to polymerization, synthesis of polyamides, and as a linker in more complex molecules.

Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, other properties are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₃₀N₂ | PubChem[1] |

| Molecular Weight | 214.39 g/mol | PubChem[1] |

| CAS Number | 14465-66-8 | PubChem[1] |

| Melting Point | 51 °C | LookChem[2] |

| Boiling Point | 172-173 °C (at 9 Torr) | LookChem[2] |

| Density (Predicted) | 0.855 ± 0.06 g/cm³ | LookChem[2] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 11 | PubChem[1] |

| Exact Mass | 214.240898965 Da | PubChem[1] |

| Topological Polar Surface Area | 52 Ų | PubChem[1] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound from Fatty Acids

A known route for the synthesis of long-chain aliphatic diamines such as 1,13-Tridecanediamine (TDA) involves the use of renewable resources like erucic acid and oleic acid.[3] While a detailed, step-by-step protocol is not available, the general approach involves the conversion of the fatty acid to a dicarboxylic acid, followed by amination.

A related patent describes a process for the preparation of tridecane-1,13-dicarboxylic acid, a potential precursor to the diamine. The process involves:

-

Oxidative cleavage of a suitable unsaturated fatty acid ester to yield a semi-aldehyde ester.

-

Conversion of the semi-aldehyde ester to the dicarboxylic acid or its ester through oxidation or a multi-step process involving Knoevenagel or Reformatsky reactions followed by hydrogenation and hydrolysis.[4][5]

The resulting dicarboxylic acid can then be converted to the diamine through established methods such as the Curtius, Hofmann, or Schmidt rearrangement, or by reduction of the corresponding dinitrile.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound, which can be adapted for research and development purposes.

References

- 1. This compound | C13H30N2 | CID 19854993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS No.14465-66-8,1,13-Diaminotridecane Suppliers [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. GB857163A - A process for the preparation of tridecane-1:13-dicarboxylic acid or its ester, suitable for the preparation of exaltone (cyclopentadecanone) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4,7,10-Trioxa-1,13-tridecanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 4,7,10-Trioxa-1,13-tridecanediamine, a versatile linear polyether diamine. This compound is of significant interest in various fields, including its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs), for the surface passivation of carbon nanodots, and in the development of novel polymers and coatings. The synthesis is typically achieved through a two-step process commencing with the cyanoethylation of diethylene glycol, followed by the catalytic hydrogenation of the resulting dinitrile intermediate.

Synthesis Pathway Overview

The synthesis of 4,7,10-Trioxa-1,13-tridecanediamine from diethylene glycol and acrylonitrile can be visualized as a two-step process. The first step involves a base-catalyzed Michael addition of diethylene glycol to two equivalents of acrylonitrile, yielding the intermediate 3,3'-(4,7-dioxa-1,10-decanediyl)bis(oxy)dipropanenitrile. The subsequent and final step is the reduction of the two nitrile groups to primary amines, typically through high-pressure catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of 4,7,10-Trioxa-1,13-tridecanediamine. These values are derived from established protocols and may vary based on specific experimental conditions and scale.

| Parameter | Step 1: Cyanoethylation | Step 2: Hydrogenation |

| Reactants | Diethylene glycol, Acrylonitrile | 3,3'-(...)-dipropanenitrile, Hydrogen, Ammonia |

| Catalyst | Sodium Hydroxide (catalytic amount) | Raney Nickel |

| Solvent | Typically neat, or an inert solvent like dioxane | Toluene |

| Stoichiometry | Acrylonitrile in stoichiometric excess (117-150%) | - |

| Temperature | 50 - 70 °C[1] | 130 - 150 °C |

| Pressure | Atmospheric | 1600 - 1700 psi |

| Reaction Time | 2 - 4 hours | 3 - 5 hours |

| Typical Yield | >90% (crude dinitrile) | High (specific yield dependent on catalyst activity) |

| Purity of Product | Intermediate used directly or purified by distillation | Purified by vacuum distillation |

Detailed Experimental Protocols

The following protocols are based on established industrial processes and provide a detailed methodology for the synthesis of 4,7,10-Trioxa-1,13-tridecanediamine.

Step 1: Cyanoethylation of Diethylene Glycol

This procedure details the synthesis of the intermediate, 3,3'-(4,7-dioxa-1,10-decanediyl)bis(oxy)dipropanenitrile.

Materials:

-

Diethylene glycol

-

Acrylonitrile (stabilized)

-

Sodium hydroxide solution (e.g., 40% aqueous solution) or other suitable base

-

Reaction vessel equipped with a stirrer, thermometer, and addition funnel

Procedure:

-

To a solution of diethylene glycol, add a catalytic amount of a basic catalyst, such as a 40% aqueous sodium hydroxide solution.

-

Warm the solution to approximately 50 °C with agitation.[1]

-

Add acrylonitrile dropwise to the reaction mixture over a period of about 90 minutes, ensuring the temperature is maintained between 50 °C and 60 °C. A stoichiometric excess of acrylonitrile (at least 117% of the amount required for the reaction with the glycol) is recommended to ensure complete dicyanoethylation.[1]

-

After the addition of acrylonitrile is complete, continue to stir the reaction mixture for an additional 90 minutes at 50 °C to ensure the reaction goes to completion.[1]

-

The resulting crude bis(2-cyanoethoxy)ethane can then be further processed. For laboratory scale, this may involve neutralization of the catalyst and purification by vacuum distillation. In an industrial setting, the excess acrylonitrile may be reacted with an aliphatic amine to facilitate its removal prior to the subsequent hydrogenation step.

Step 2: Catalytic Hydrogenation of the Dinitrile Intermediate

This protocol describes the reduction of the dinitrile intermediate to the final product, 4,7,10-Trioxa-1,13-tridecanediamine.

Materials:

-

3,3'-(4,7-dioxa-1,10-decanediyl)bis(oxy)dipropanenitrile

-

Toluene (solvent)

-

Wet Raney nickel catalyst (pH adjusted to 11.5-12.0 with dilute sodium hydroxide)

-

Liquid ammonia

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

Charge a two-liter stirred autoclave with 400 cc of toluene and approximately 80 grams of wet Raney nickel catalyst (about 40 grams on an absolute nickel basis) that has been pH-adjusted.

-

Seal the autoclave and perform a pressure check with hydrogen gas up to 2000 psi to ensure there are no leaks.

-

Charge the autoclave with 260 grams of liquid ammonia.

-

Adjust the pressure to 400 psi with hydrogen gas and heat the autoclave to 130-135 °C, which should result in a pressure of 1650 to 1700 psi.

-

Set the autoclave stirring rate to approximately 1735 rpm.

-

Pump the bis(2-cyanoethyl)diethylene glycol into the autoclave at a rate of 4.5-5.0 grams per minute.

-

During the addition, which will take about 2.5 hours for 600 grams of the dinitrile, monitor the reaction progress by gas-liquid chromatography (GLC) to ensure that the concentration of the dinitrile and reaction intermediates remains low (generally below 1.5%).

-

After the addition is complete, turn off the pump and post-heat the reactor for an additional 30 minutes at 145-150 °C.

-

Cool down the autoclave and empty the contents.

-

The crude product can be purified by removing the excess ammonia and solvent, followed by vacuum distillation to obtain pure 4,7,10-Trioxa-1,13-tridecanediamine.

Safety Precautions: This synthesis involves hazardous materials and reactions. Acrylonitrile is toxic and flammable. High-pressure hydrogenation requires specialized equipment and should only be performed by trained personnel in a suitable facility. Appropriate personal protective equipment should be worn at all times.

References

Physical properties of long-chain aliphatic diamines

An In-depth Technical Guide on the Physical Properties of Long-Chain Aliphatic Diamines

Introduction

Long-chain aliphatic diamines are organic compounds characterized by two primary amino groups (-NH₂) attached to a linear hydrocarbon chain. These molecules are of significant interest in materials science and drug development due to their unique structural and chemical properties. Their ability to act as versatile building blocks, cross-linking agents, and molecular scaffolds makes them crucial for synthesizing polyamides, polyureas, and novel pharmaceutical agents.[1][2] The length of the aliphatic chain between the two amino groups plays a critical role in determining the physical properties of the molecule, such as its melting point, boiling point, solubility, and basicity. Understanding these properties is paramount for researchers and drug development professionals to effectively design and synthesize materials and molecules with desired characteristics.

This technical guide provides a comprehensive overview of the core physical properties of long-chain aliphatic diamines, presents quantitative data in a structured format, details the experimental protocols for their determination, and illustrates key concepts through logical diagrams.

Melting and Boiling Points

The melting and boiling points of aliphatic diamines are fundamentally influenced by the length of the carbon chain and the strength of intermolecular forces, primarily hydrogen bonding and van der Waals interactions.

Trends and Observations

-

Chain Length: As the length of the aliphatic chain increases, the surface area of the molecule grows, leading to stronger van der Waals forces.[3][4] This results in a general increase in both melting and boiling points with increasing molecular weight.[5][6]

-

Hydrogen Bonding: The two primary amino groups allow for the formation of a robust network of intermolecular hydrogen bonds. This significantly elevates their boiling points compared to alkanes of similar molecular weight.[4]

-

Odd-Even Effect: A notable trend, particularly in melting points, is the "odd-even effect." Diamines with an even number of carbon atoms tend to pack more efficiently into a crystal lattice than those with an odd number. This superior packing results in higher melting points for even-numbered diamines compared to their adjacent odd-numbered counterparts.[5] Branching in the carbon chain disrupts this packing and lowers the surface area, generally leading to a decrease in both melting and boiling points.[7]

Quantitative Data

| Diamine Name | Carbon Atoms | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ethylenediamine | 2 | C₂H₈N₂ | 60.10 | 8.5 | 116 |

| 1,4-Diaminobutane (Putrescine) | 4 | C₄H₁₂N₂ | 88.15 | 27 | 158-160 |

| 1,5-Diaminopentane (Cadaverine) | 5 | C₅H₁₄N₂ | 102.18 | 9 | 178-180 |

| 1,6-Hexanediamine | 6 | C₆H₁₆N₂ | 116.20 | 42 | 205 |

| 1,8-Octanediamine | 8 | C₈H₂₀N₂ | 144.26 | 52 | 225-226 |

| 1,10-Decanediamine | 10 | C₁₀H₂₄N₂ | 172.31 | 62 | 247-249 |

| 1,12-Dodecanediamine | 12 | C₁₂H₂₈N₂ | 200.36 | 67 | 165 (at 18 mmHg) |

Note: Data compiled from various sources. Exact values may vary slightly based on experimental conditions and purity.[8][9]

Experimental Protocol: Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is a standard thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation: A small amount of the diamine sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

An initial isothermal period to ensure thermal equilibrium.

-

A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point.[10]

-

A cooling ramp at the same rate back to the starting temperature.

-

-

Data Acquisition: The instrument records the heat flow to the sample versus temperature. The melting event is observed as an endothermic peak on the DSC curve.

-

Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event. The area under the peak corresponds to the heat of fusion.

Solubility

The solubility of long-chain aliphatic diamines is governed by the balance between the hydrophilic amino groups and the hydrophobic alkyl chain.

Trends and Observations

-

Short Chains: Diamines with short alkyl chains (e.g., ethylenediamine) are miscible with water due to the dominance of hydrogen bonding between the amino groups and water molecules.[9]

-

Long Chains: As the hydrocarbon chain length increases, the molecule becomes progressively more hydrophobic. This leads to a significant decrease in water solubility.[11]

-

Solvent Polarity: Long-chain diamines are generally soluble in polar organic solvents and less soluble in nonpolar solvents. The introduction of alkyl side groups or other bulky moieties can disrupt intermolecular packing and improve solubility in common organic solvents.[12][13]

Experimental Protocol: Equilibrium Solubility Determination

This method determines the saturation concentration of a solute in a solvent.

Methodology:

-

Sample Preparation: An excess amount of the solid diamine is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the diamine in the diluted sample is then determined using an appropriate analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in g/L or mol/L.

Basicity (pKa)

Diamines are basic compounds that can accept two protons. Consequently, they are characterized by two distinct pKa values, corresponding to the protonation of each amino group.

Trends and Observations

-

pKa₁ and pKa₂: The first protonation (pKa₁) is typically higher (more basic) than the second (pKa₂). After the first amino group is protonated to form an ammonium ion (-NH₃⁺), the positive charge exerts an electron-withdrawing effect, making the second amino group less basic and harder to protonate.[14]

-

Chain Length: For aliphatic diamines, the pKa values of the two amino groups are influenced by the distance separating them. In very short chains (e.g., ethylenediamine), the electrostatic repulsion between the two protonated groups is significant, leading to a large difference between pKa₁ and pKa₂.[15] As the chain length increases, the two amino groups behave more independently, and the difference between pKa₁ and pKa₂ decreases. For very long chains, the pKa values approach that of a simple primary amine.

Quantitative Data

| Diamine Name | Carbon Atoms | pKa₁ | pKa₂ |

| Ethylenediamine | 2 | 9.93 | 6.85 |

| 1,3-Diaminopropane | 3 | 10.55 | 8.48 |

| 1,4-Diaminobutane | 4 | 10.80 | 9.35 |

| 1,6-Hexanediamine | 6 | 10.90 | 9.80 |

Note: Data compiled from various sources. Values are for aqueous solutions at or near 25 °C.[16]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the diamine with a strong acid and monitoring the pH change.

Methodology:

-

Solution Preparation: A precise amount of the diamine is dissolved in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized strong acid solution (e.g., 0.1 M HCl) is added to the diamine solution in small, precise increments using a burette. After each addition, the solution is stirred, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of acid added. The curve will show two equivalence points for a diamine.

-

pKa Calculation: The pKa values are determined from the half-equivalence points. The pH at the first half-equivalence point (halfway to the first equivalence point) corresponds to pKa₁, and the pH at the second half-equivalence point (halfway between the first and second equivalence points) corresponds to pKa₂.

Visualizations: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz, adhering to strict design and color specifications.

Caption: Experimental workflow for characterizing long-chain aliphatic diamines.

Caption: Relationship between molecular structure and physical properties.

Caption: Role of diamines in a typical drug discovery workflow.

References

- 1. Aliphatic Diamines | Polyurethane and Polyurea Elastomers | Request Quote or Samples [tri-iso.com]

- 2. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Preparation, characterization of spherical 1,1-diamino-2,2-dinitroethene (FOX-7), and study of its thermal decomposition characteristics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05836C [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Table 8 from pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. | Semantic Scholar [semanticscholar.org]

Navigating the Landscape of C13H30N2 Diamines: A Technical Guide for Researchers

Introduction

The chemical formula C13H30N2 encompasses a variety of structural isomers of diamines, long-chain aliphatic compounds characterized by the presence of two amino functional groups. These molecules, due to their flexible carbon chains and the reactive nature of their terminal amine groups, hold potential for applications in polymer chemistry, as building blocks for novel materials, and potentially in the realm of biologically active agents. This technical guide provides a focused overview of the known IUPAC names for C13H30N2 diamines, with a detailed exploration of the synthesis and characterization of tridecane-1,13-diamine, the most prominently documented isomer. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the properties and potential applications of these long-chain diamines.

Identified Isomers of C13H30N2 Diamines

Several structural isomers of diamines with the molecular formula C13H30N2 have been identified. The IUPAC names for some of these isomers include:

-

This compound [1]

-

4,4-Dipropylheptane-1,7-diamine

-

1-N-ethyl-4-N,4-N-dipropylpentane-1,4-diamine

-

1-N-ethyl-9-methyldecane-1,9-diamine

In-Depth Focus: this compound

This compound stands out as the most studied isomer of C13H30N2, primarily due to its role as a monomer in the synthesis of specialty polyamides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H30N2 | [1] |

| Molecular Weight | 214.40 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14465-66-8 | [1] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, its synthesis is a crucial preceding step for the production of Nylon 13,T. General methods for the synthesis of long-chain diamines often involve the reduction of the corresponding dinitriles or diamides. For instance, a common route is the catalytic hydrogenation of a C13 dinitrile.

A Generalised Synthesis Workflow is as follows:

Spectroscopic Data

Detailed and verified public spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is currently scarce. Researchers synthesizing this compound would need to perform their own analytical characterization. For reference, the mass spectrum of the corresponding C13 monoamine, 1-tridecanamine, is available in the NIST WebBook and can offer some insight into fragmentation patterns.[2]

Applications and Future Directions

The primary documented application of this compound is in polymer chemistry.

Polymer Synthesis

This compound is a key monomer for the synthesis of Nylon 13,T , a bio-based polyamide with potential applications in engineering plastics and fibers. The synthesis involves the polycondensation of this compound with terephthalic acid.

Potential Biological Activity

While no specific biological studies on C13H30N2 diamines were identified, the broader class of long-chain diamines has been investigated for antimicrobial and antifungal properties. The cationic nature of the protonated amine groups can facilitate interaction with and disruption of microbial cell membranes. Further research is warranted to explore the potential of this compound and its isomers as novel therapeutic agents.

Conclusion

The landscape of C13H30N2 diamines is characterized by a number of potential isomers, with this compound being the most well-documented. The primary application of this diamine is in the field of polymer science for the creation of specialty nylons. A significant gap in the literature exists regarding the detailed experimental protocols for the synthesis and comprehensive spectroscopic characterization of this compound and its isomers. Furthermore, the biological activities of these compounds remain largely unexplored. This technical guide serves as a summary of the current knowledge and a call for further research into the synthesis, properties, and potential applications of this intriguing class of long-chain diamines.

References

A Technical Guide to the Spectral Analysis of Tridecane-1,13-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Tridecane-1,13-diamine (CAS: 14465-66-8), a long-chain aliphatic diamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with an analysis of expected Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous long-chain aliphatic amines.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H₂N-CH₂ - | ~ 2.7 | Triplet (t) | 4H |

| H₂N-CH₂-CH₂ - | ~ 1.4 - 1.5 | Multiplet (m) | 4H |

| -(CH₂ )₉- | ~ 1.2 - 1.4 | Multiplet (m) | 18H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| H₂N-C H₂- | ~ 42 - 43 |

| H₂N-CH₂-C H₂- | ~ 33 - 34 |

| H₂N-CH₂-CH₂-C H₂- | ~ 26 - 27 |

| -(C H₂)₇- (interior) | ~ 29 - 30 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Two bands, characteristic of a primary amine.[1][2] |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong absorption, typical for long alkyl chains.[3] |

| N-H Bend (Amine) | 1580 - 1650 | Bending vibration of the primary amine group.[1] |

| C-N Stretch (Alkyl Amine) | 1020 - 1250 | Stretching vibration of the carbon-nitrogen bond.[1] |

Table 4: Predicted Major Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 214 | [C₁₃H₃₀N₂]⁺ | Molecular ion (M⁺). As a long-chain amine, this may be weak or absent. |

| 197 | [M - NH₃]⁺ | Loss of ammonia. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, a common fragmentation for primary amines, often forming the base peak. |

| Series of CₙH₂ₙ⁺¹ | Alkyl chain fragments | Characteristic peaks separated by 14 Da (CH₂). |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment to prevent proton exchange of the amine protons). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment (or a blank KBr pellet).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

References

In-Depth Technical Guide: Health and Safety Information for O,O′-Bis(3-aminopropyl)diethylene glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for O,O′-Bis(3-aminopropyl)diethylene glycol (CAS No. 4246-51-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended for use by professionals in research and development who may handle this chemical.

Chemical and Physical Properties

O,O′-Bis(3-aminopropyl)diethylene glycol is a clear, colorless to light yellow liquid.[1][2] It is also known by several synonyms, including 4,7,10-Trioxa-1,13-tridecanediamine and Diethylene Glycol Bis(3-aminopropyl) Ether.

Table 1: Physical and Chemical Properties of O,O′-Bis(3-aminopropyl)diethylene glycol

| Property | Value | References |

| Molecular Formula | C10H24N2O3 | [3] |

| Molecular Weight | 220.31 g/mol | [3][4] |

| Physical State | Liquid | [3][4] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][4] |

| Odor | Ammoniacal | [5] |

| Boiling Point | 146-148 °C @ 4 mmHg; 151 °C @ 2 mmHg | [1][2][4] |

| Melting Point | -32 °C | [1] |

| Specific Gravity | 1.005 - 1.02 g/mL | [1][4][5] |

| Vapor Pressure | 0.4 mmHg | [5] |

| Vapor Density | 8.45 | [5] |

| Flash Point | > 100 °C (> 212°F); 166 °C | [5] |

| Solubility in Water | Negligible | [5] |

| pH | >12 (100 g/l, H₂O, 20 °C) | [6] |

Toxicological Information

The primary hazards associated with O,O′-Bis(3-aminopropyl)diethylene glycol are its corrosive effects on the skin, eyes, and respiratory tract.[4]

Table 2: Acute Toxicity Data for O,O′-Bis(3-aminopropyl)diethylene glycol

| Route | Species | Value | References |

| Oral | Rat | LD50: 4290 mg/kg | [4] |

| Oral | Rat | LD50: 4290 µL/kg | [7] |

| Dermal | Rabbit | LD50: 2500 µL/kg | [4][7] |

Acute Health Effects:

-

Skin Contact: Causes severe skin burns and may lead to blistering.[4][7]

-

Eye Contact: Causes serious eye damage, potentially leading to corneal damage or blindness.[4][7]

-

Inhalation: Inhalation of mist or vapor can cause severe irritation and chemical burns to the respiratory tract, characterized by coughing, choking, or shortness of breath.[4][7]

-

Ingestion: If ingested, it can cause severe burns to the mouth, throat, and gastrointestinal tract.[5][7]

Chronic Health Effects:

Information regarding the carcinogenic, mutagenic, teratogenic, and developmental toxicity of O,O′-Bis(3-aminopropyl)diethylene glycol is not available.[4] Repeated or prolonged exposure to spray mist may lead to chronic eye irritation, severe skin irritation, and respiratory tract irritation.[4]

Experimental Protocols

Detailed experimental protocols for the cited LD50 studies are not publicly available in the referenced safety data sheets or chemical databases. The provided toxicity data is based on standardized animal studies (oral administration to rats and dermal application to rabbits) as per regulatory requirements for chemical safety assessment.

Hazard Identification and GHS Classification

This substance is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Hazard Classification for O,O′-Bis(3-aminopropyl)diethylene glycol

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Danger

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Use a closed system or local exhaust ventilation.

Storage:

-

Store in a cool, dry, and dark place.

-

Keep the container tightly closed.

-

Store locked up.

-

Store away from incompatible materials such as oxidizing agents and strong acids.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles and a face shield.[4]

-

Skin Protection: Wear impervious protective clothing and boots.

-

Hand Protection: Wear protective gloves (e.g., Neoprene, Viton, Butyl Rubber).[8]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[4]

First Aid and Emergency Procedures

Immediate action is required in case of exposure.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4][7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: Decomposition upon combustion may produce toxic fumes of carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., dry sand, earth) and place it in a suitable container for disposal.

Visualized Workflows

The following diagrams illustrate key safety and response workflows for handling O,O′-Bis(3-aminopropyl)diethylene glycol.

Caption: General workflow for safely handling O,O′-Bis(3-aminopropyl)diethylene glycol.

Caption: First aid procedures for exposure to O,O′-Bis(3-aminopropyl)diethylene glycol.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations.[5] This product, if discarded, may be classified as a RCRA corrosive hazardous waste (D002).[5]

Conclusion

O,O′-Bis(3-aminopropyl)diethylene glycol is a corrosive chemical that requires careful handling to prevent severe injury. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential for minimizing risk. In the event of exposure, the first aid measures described should be implemented immediately, and medical attention should be sought. The lack of data on chronic health effects underscores the need for a cautious approach when working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4246-51-9 | CAS DataBase [m.chemicalbook.com]

- 3. Diethylene glycol bis(3-aminopropyl) ether | C10H24N2O3 | CID 20239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cloudfront.zoro.com [cloudfront.zoro.com]

- 5. api.henkeldx.com [api.henkeldx.com]

- 6. 1,13-Diamino-4,7,10-trioxatridecane CAS 4246-51-9 | 814807 [merckmillipore.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nj.gov [nj.gov]

The Genesis of Strength: An In-depth Technical Guide to the Discovery and History of Long-Chain Polyamide Monomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of long-chain polyamide chemistry, tracing the discovery and historical development of the essential monomers that form the backbone of these versatile polymers. From the pioneering work of Wallace Carothers to modern bio-based production methods, we explore the key scientific breakthroughs, detail the experimental protocols for monomer synthesis, and present a comprehensive overview of the properties of these remarkable materials.

A Historical Perspective: From "Superpolymers" to Engineering Plastics

The journey of synthetic polyamides began in the early 20th century with the groundbreaking research of Wallace Carothers at DuPont.[1] His quest for "superpolymers"—molecules with exceptionally high molecular weights—led to the seminal discovery of nylon in the 1930s.[2][3] Carothers' work not only laid the foundation for the modern polymer industry but also provided a profound understanding of polymerization, demonstrating that polymers were indeed macromolecules formed by repeating monomer units linked by covalent bonds.[1]

Initially, Carothers' team explored polyesters, but these materials proved to have low melting points and poor hydrolytic stability.[3] A pivotal shift in research occurred when they turned their attention to polyamides, reacting diamines with dicarboxylic acids. This led to the synthesis of polyamide 6,6 on February 28, 1935, a material with superior strength, elasticity, and thermal properties.[2] This discovery marked the birth of nylon and ushered in an era of high-performance synthetic polymers.[1]

The nomenclature of these early nylons, such as nylon 6,6, directly reflects the number of carbon atoms in their constituent diamine and dicarboxylic acid monomers.[4] This systematic naming convention continues to be a fundamental aspect of polyamide classification.

The Building Blocks: Synthesis of Key Long-Chain Monomers

The properties of long-chain polyamides are intrinsically linked to the structure of their monomeric precursors. The synthesis of these long-chain diamines and dicarboxylic acids has evolved significantly, driven by the need for improved performance, cost-effectiveness, and sustainability.

Long-Chain Dicarboxylic Acids

Sebacic acid, a ten-carbon dicarboxylic acid, is a crucial monomer for producing polyamides like Nylon 6,10. Historically and commercially, the primary route to sebacic acid has been the alkaline pyrolysis of castor oil.[1][5] This process involves the saponification of ricinoleic acid, the main component of castor oil, followed by cleavage at high temperatures.[1]

Experimental Protocol: Industrial Production of Sebacic Acid from Castor Oil [1][6][7]

-

Saponification: Castor oil is heated to approximately 250°C with a concentrated alkali solution (e.g., sodium hydroxide). This hydrolyzes the triglycerides in the oil to form glycerol and the sodium salt of ricinoleic acid (sodium ricinoleate).

-

Cleavage: The sodium ricinoleate is then subjected to pyrolysis at high temperatures (around 250-320°C) in the presence of a catalyst (e.g., loaded iron oxide) and a diluent (e.g., liquid paraffin).[6] This reaction cleaves the ricinoleate molecule, yielding disodium sebacate and 2-octanol, with the evolution of hydrogen gas.

-

Acidification and Purification: The reaction mixture is dissolved in water, and the pH is adjusted to approximately 6 with a mineral acid (e.g., hydrochloric or sulfuric acid). This neutralizes the excess alkali and converts the soaps to their free fatty acids, which are insoluble and can be separated. The aqueous layer containing the disodium sebacate is then further acidified to a pH of about 2. This causes the sebacic acid to precipitate.

-

Isolation: The precipitated sebacic acid is collected by filtration, washed with water to remove impurities, and dried to yield the final product.

A greener alternative for sebacic acid production involves the microbial ω-oxidation of fatty acids, offering a more environmentally friendly route from renewable sources.[8]

Dodecanedioic acid, a twelve-carbon dicarboxylic acid, is the monomer used in the production of Nylon 6,12. The traditional industrial synthesis starts from butadiene.[9][10]

Experimental Protocol: Industrial Synthesis of Dodecanedioic Acid from Butadiene [9][10][11]

-

Cyclotrimerization: Butadiene is trimerized to form 1,5,9-cyclododecatriene.

-

Hydrogenation: The cyclododecatriene is then hydrogenated to produce cyclododecane.

-

Oxidation to Alcohol/Ketone Mixture: The cyclododecane undergoes air oxidation in the presence of boric acid to yield a mixture of cyclododecanol and cyclododecanone.

-

Final Oxidation: This mixture is then oxidized with nitric acid to cleave the ring and form dodecanedioic acid.

Biotechnological routes are also being developed for the production of dodecanedioic acid from renewable feedstocks like paraffin wax or plant oils using specific strains of yeast, such as Candida tropicalis.[9][12][13]

Long-Chain Diamines

Decamethylenediamine is the diamine counterpart to sebacic acid in the synthesis of Nylon 10,10. A common laboratory and industrial synthesis involves the reduction of sebaconitrile.[14][15]

Experimental Protocol: Synthesis of Decamethylenediamine from Sebaconitrile [14]

-

Reaction Setup: A high-pressure autoclave (bomb) is charged with sebaconitrile, a Raney nickel catalyst suspended in ethanol, and liquid ammonia. The ammonia serves to suppress the formation of secondary amines.

-

Hydrogenation: The autoclave is pressurized with hydrogen gas, and the temperature is raised to 100-125°C. The reaction is typically complete within 1-2 hours, indicated by the cessation of hydrogen uptake.

-

Work-up: After cooling and venting the excess hydrogen and ammonia, the contents of the autoclave are rinsed with ethanol.

-

Purification: The ethanolic solution is filtered to remove the catalyst. The ethanol is then removed by distillation at atmospheric pressure.

-

Final Distillation: The crude decamethylenediamine is then purified by vacuum distillation.

1,12-Dodecanediamine is used in the synthesis of Nylon 12,12 and other specialty polyamides. It can be synthesized via the catalytic hydrogenation of dodecanedinitrile.[16]

Experimental Protocol: Synthesis of 1,12-Dodecanediamine [16]

The industrial synthesis of 1,12-dodecanediamine is analogous to that of decamethylenediamine, involving the catalytic hydrogenation of the corresponding dinitrile (dodecanedinitrile). The process requires careful control of reaction conditions, including catalyst selection, solvent, and temperature, to maximize the yield of the primary diamine and minimize the formation of byproducts.[16]

Polymerization Pathways: From Monomers to Polyamides

The formation of long-chain polyamides from their constituent monomers is typically achieved through step-growth polymerization, specifically polycondensation. This process involves the repeated formation of amide linkages with the elimination of a small molecule, usually water.

Melt Polycondensation

Melt polycondensation is a widely used industrial method for producing polyamides. In this process, the diamine and dicarboxylic acid are first reacted to form a nylon salt, which is then heated under pressure to initiate polymerization.

Experimental Protocol: Melt Polycondensation of Nylon 6,12 [17]

-

Salt Formation: Hexamethylenediamine and dodecanedioic acid are dissolved in ethanol or deionized water and heated to 70-90°C with stirring to form the nylon 6,12 salt. The pH is adjusted to ensure stoichiometry. The salt is then isolated by cooling, crystallization, and centrifugation.

-

Polymerization: The nylon 6,12 salt, along with a molecular weight regulator (e.g., acetic acid), an antioxidant, and water, is charged into a polymerization reactor.

-

Heating and Pressurization: The mixture is heated to 200-275°C under a pressure of 0-2.0 MPa. The polymerization is allowed to proceed for 2-8 hours.

-

Venting and Extrusion: The pressure is then gradually reduced to atmospheric pressure to remove the water formed during the reaction. The molten polymer is then extruded, cooled, and pelletized.

Interfacial Polymerization

Interfacial polymerization is a rapid, low-temperature method often used for laboratory-scale synthesis of polyamides. The reaction occurs at the interface between two immiscible liquid phases, one containing the diamine and the other containing a diacid chloride.

Experimental Protocol: Interfacial Polymerization of Nylon 6,10

-

Preparation of Solutions:

-

Aqueous Phase: Dissolve hexamethylenediamine in an aqueous sodium hydroxide solution. The base neutralizes the hydrochloric acid that is formed as a byproduct.

-

Organic Phase: Dissolve sebacoyl chloride in an organic solvent such as hexane or cyclohexane.

-

-

Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, creating a distinct interface. A film of Nylon 6,10 will form instantly at the interface.

-

Formation of a Polymer Rope: Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous "rope" of nylon can be drawn from the interface as fresh reactants diffuse to the reaction zone.

-

Washing and Drying: The resulting polymer is washed thoroughly with water and then with a solvent like acetone to remove unreacted monomers and byproducts, and then allowed to air dry.

Visualizing the Synthesis: Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways for long-chain polyamide monomers and the subsequent polymerization reactions.

References

- 1. castoroil.in [castoroil.in]

- 2. Difference between NYLON 6, NYLON 66, NYLON 11 and NYLON12_Transparent nylon-Transparent nylon_PA610_PA612_PA1010_PA1212-LYUECHEM [en.lyuechem.com]

- 3. Page loading... [guidechem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]

- 6. CN103641707B - Method for preparation of sebacic acid by castor oil compound cracking - Google Patents [patents.google.com]

- 7. Optimization of microwave pyrolysis of castor oil to sebacic acid :: BioResources [bioresources.cnr.ncsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. DODECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 10. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 11. Uses and Preparation of Dodecanedioic acid_Chemicalbook [chemicalbook.com]

- 12. academic.oup.com [academic.oup.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. globethesis.com [globethesis.com]

- 16. 1,12-Diaminododecane | 2783-17-7 | Benchchem [benchchem.com]

- 17. CN1663980A - synthesis process of nylon 612 - Google Patents [patents.google.com]

Theoretical properties of tridecane-1,13-diamine computed descriptors

An In-depth Technical Guide to the Theoretical Properties and Computed Descriptors of Tridecane-1,13-diamine

Introduction

This compound is a long-chain aliphatic diamine with the chemical formula C13H30N2.[1] As with many long-chain diamines, its properties are of interest in various fields, including polymer chemistry, materials science, and as a potential linker molecule in drug development. This technical guide provides a summary of the key theoretical and computed physicochemical properties of this compound, offering a foundation for researchers, scientists, and professionals in drug development. The data presented herein is derived from computational chemistry models, which are essential tools for predicting molecular behavior and guiding experimental design.

Computed Descriptors

The following table summarizes the key computed molecular descriptors for this compound. These descriptors are crucial for predicting the molecule's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C13H30N2 | Computed by PubChem 2.2[1] |

| Molecular Weight | 214.39 g/mol | Computed by PubChem 2.2[1] |

| Exact Mass | 214.240898965 Da | Computed by PubChem 2.2[1] |

| Monoisotopic Mass | 214.240898965 Da | Computed by PubChem 2.2[1] |

| XLogP3-AA (Lipophilicity) | 3.6 | Computed by XLogP3 3.0[1] |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.24[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.24[1] |

| Rotatable Bond Count | 12 | Computed by Cactvs 3.4.8.24[1] |

| Topological Polar Surface Area (TPSA) | 52 Ų | Computed by Cactvs 3.4.8.24[1] |

| Heavy Atom Count | 15 | Computed by PubChem[1] |

| Formal Charge | 0 | Computed by PubChem[1] |

| Complexity | 92.7 | Computed by Cactvs 3.4.8.24[1] |

Methodologies for Computed Descriptors

The theoretical descriptors presented in this guide are obtained through computational methods rather than direct experimental measurement. These in silico techniques provide valuable insights into the physicochemical properties of molecules. The methodologies used for the descriptors of this compound are as follows:

-

PubChem (Version 2.2): This computational engine was used to determine the fundamental properties of the molecule, including its molecular formula, molecular weight, exact mass, and monoisotopic mass. These calculations are based on the elemental composition and isotopic distribution of the molecule's constituent atoms.[1]

-

XLogP3 (Version 3.0): This is an atomistic method for calculating the octanol/water partition coefficient (logP), which is a measure of a molecule's lipophilicity.[1] XLogP3 predicts logP based on the molecule's structure by summing the contributions of its constituent atoms and correction factors for intramolecular interactions. A value of 3.6 for this compound suggests a moderate level of lipophilicity.

-

Cactvs (Version 3.4.8.24): This comprehensive chemical information toolkit was employed to calculate several key descriptors.[1]

-

Hydrogen Bond Donor and Acceptor Count: These are determined by identifying the number of N-H (donors) and N (acceptors) groups in the molecule. This compound has two primary amine groups, each with two hydrogen atoms, but the software counts the number of groups capable of donating, hence two donors. The two nitrogen atoms act as hydrogen bond acceptors.

-

Rotatable Bond Count: This is the number of bonds that allow free rotation around them. For this compound, this is primarily the single bonds in the long carbon chain.

-

Topological Polar Surface Area (TPSA): This is calculated by summing the surface contributions of all polar atoms (in this case, the nitrogen atoms of the amine groups). TPSA is a good predictor of a molecule's ability to permeate cell membranes.

-

Complexity: This is a measure of the intricacy of a molecule's structure, calculated using the Bertz/Hendrickson/Ihlenfeldt formula.

-

Logical Workflow for Utilizing Computed Descriptors

The following diagram illustrates a typical workflow for the computation and application of theoretical molecular descriptors in a research and development context.

Caption: Workflow for the computation and application of theoretical molecular descriptors.

Conclusion

The computed descriptors for this compound provide a valuable starting point for understanding its potential applications. The moderate lipophilicity, coupled with the presence of two primary amine groups capable of hydrogen bonding, suggests a molecule with amphiphilic properties. These characteristics are desirable in applications such as surfactants, corrosion inhibitors, and as building blocks for polyamides and other polymers. In the context of drug development, its long, flexible chain and terminal functional groups make it a candidate for use as a linker in molecules such as PROTACs (PROteolysis TArgeting Chimeras). The theoretical data presented in this guide serves as a critical resource for further in silico modeling and for the design of subsequent experimental studies.

References

A Technical Guide to 4,7,10-Trioxa-1,13-tridecanediamine: A Versatile Linker for Advanced Drug Development and Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties and applications of 4,7,10-Trioxa-1,13-tridecanediamine, a versatile diamine linker increasingly utilized in advanced biomedical research and drug development. This document provides a comprehensive overview of its synonyms, chemical and physical properties, and detailed experimental protocols for its key applications.

Chemical Identity and Synonyms

4,7,10-Trioxa-1,13-tridecanediamine is a flexible, hydrophilic linker molecule that has garnered significant attention for its utility in various bioconjugation techniques. Its unique structure, featuring a polyether backbone, imparts desirable solubility and pharmacokinetic properties to the molecules it connects. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for 4,7,10-Trioxa-1,13-tridecanediamine

| Identifier Type | Value |

| CAS Number | 4246-51-9[1][][3][4][5] |

| IUPAC Name | 1-amino-3-[2-(2-(3-aminopropoxy)ethoxy)ethoxy]propane |

| Alternate Names | O,O′-Bis(3-aminopropyl)diethylene glycol[4] |

| Diethylene glycol bis(3-aminopropyl) ether[5] | |

| 1,13-Diamino-4,7,10-trioxatridecane[5] | |

| 3,3'-[Oxybis(2,1-ethanediyloxy)]bis(1-propanamine)[3] | |

| 3,3'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine)[3] | |

| PROTAC Linker 24 | |

| Molecular Formula | C10H24N2O3[1][] |

| Molecular Weight | 220.31 g/mol [][4] |

| EC Number | 224-207-2[3][4] |

| MDL Number | MFCD00059850[4] |

| Beilstein Registry Number | 1760709[4] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 4,7,10-Trioxa-1,13-tridecanediamine is presented in Table 2. This data is crucial for its handling, storage, and application in chemical syntheses.

Table 2: Physicochemical Properties of 4,7,10-Trioxa-1,13-tridecanediamine

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Melting Point | -32 °C | [][3] |

| Boiling Point | 146-148 °C at 4 mmHg | [1][4] |

| 310.6 °C at 760 mmHg | [] | |

| Density | 1.005 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.464 | [1][4] |

| Flash Point | 139 °C (282.2 °F) | [6] |

| Autoignition Temperature | 260 °C (500 °F) | [6] |

| Vapor Pressure | <0.001 hPa at 20 °C | [7] |

| pH | >12 (100 g/L in H2O) | [3][7] |

| Explosive Limits | 1.1% - 4.5% (V) | [3][6] |

| Purity | ≥97% | [4] |

Spectroscopic data for 4,7,10-Trioxa-1,13-tridecanediamine, including IR, NMR, and Mass Spectrometry, are available through various chemical suppliers and databases.[8]

Core Applications and Experimental Protocols

4,7,10-Trioxa-1,13-tridecanediamine serves as a critical building block in several areas of drug development and biomedical research. Its bifunctional nature, with two primary amine groups, allows for its conjugation to various molecules of interest.

PROTAC (Proteolysis Targeting Chimera) Linker

One of the most significant applications of this molecule is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

Caption: Mechanism of PROTAC-mediated protein degradation.

A general experimental workflow for the synthesis of a PROTAC utilizing a diamine linker such as 4,7,10-Trioxa-1,13-tridecanediamine is outlined below. This typically involves a multi-step synthesis where the linker is sequentially coupled to the target protein binder and the E3 ligase ligand.

Caption: General workflow for PROTAC synthesis.

Synthesis of Biotin Derivatives for Enhanced Solubility

The hydrophilic nature of 4,7,10-Trioxa-1,13-tridecanediamine makes it an excellent scaffold for creating water-soluble biotinylating reagents. These are particularly useful for labeling peptides and proteins that have limited solubility in aqueous solutions.

Experimental Protocol: Synthesis of Water-Soluble Biotin Derivatives (Adapted from Bartos A, et al., 2009) [9]

-

Mono-acetylation of 4,7,10-Trioxa-1,13-tridecanediamine: The diamine is reacted with succinic anhydride to yield a mono-acylated product, introducing a carboxylic acid group at one terminus.

-

N-Fmoc Protection: The remaining free amine of the mono-acylated product is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-N-hydroxysuccinimide ester.

-

Solid-Phase Synthesis of Oligomers: The resulting Fmoc-protected and mono-acylated linker can be attached to a solid support (e.g., Wang resin) and used to create di- and trimers of the linker through repeated acylation and deprotection steps.

-

Biotinylation: The terminal Fmoc group on the solid-supported linker is removed, and the free amine is reacted with biotin using a suitable activating agent (e.g., PyBOP/HOBt).

-

Cleavage and Purification: The final biotinylated linker is cleaved from the solid support using trifluoroacetic acid and purified by high-performance liquid chromatography (HPLC).

-

Peptide Labeling: The purified water-soluble biotinylating reagent can then be coupled to the N-terminus of a target peptide during solid-phase peptide synthesis.

Folate-Conjugate Synthesis for Targeted Drug Delivery

Folate receptors are often overexpressed on the surface of cancer cells. This has led to the development of folate-conjugated drugs that can specifically target these cells. 4,7,10-Trioxa-1,13-tridecanediamine can be used as a linker to attach folic acid to a cytotoxic agent, such as chlorambucil.

Experimental Protocol: Synthesis of a Folate-Chlorambucil Conjugate (Adapted from Guaragna A, et al., 2012) [10][11][12]

-

Mono-N-Boc Protection: 4,7,10-Trioxa-1,13-tridecanediamine is reacted with di-tert-butyl dicarbonate (Boc2O) to yield the mono-N-Boc protected diamine.

-

Folic Acid Activation: Folic acid is activated in situ using a coupling agent such as dicyclohexylcarbodiimide (DCC) in a suitable solvent mixture (e.g., DMF/pyridine).

-

Coupling to Folic Acid: The mono-N-Boc protected diamine is then reacted with the activated folic acid to form an amide bond.

-

Boc Deprotection: The Boc protecting group is removed from the folate-linker conjugate using an acid, such as trifluoroacetic acid (TFA).

-

Coupling to Chlorambucil: The resulting free amine on the folate-linker conjugate is then coupled to the carboxylic acid group of chlorambucil using a suitable coupling agent to yield the final folate-chlorambucil conjugate.

-

Purification: The final product is purified using appropriate chromatographic techniques.

Surface Modification of Nanoparticles

The amine groups of 4,7,10-Trioxa-1,13-tridecanediamine can be used to functionalize the surface of nanoparticles, such as carbon dots. This surface passivation can enhance the nanoparticles' properties, such as their photoluminescence and water solubility, making them more suitable for bioimaging and other biomedical applications.[13][14]

Experimental Protocol: Surface Modification of Carbon Dots (Adapted from Tan M, et al., 2013) [13][14]

-

Synthesis of Carbon Dots: Carbon dots (C-dots) are first synthesized, for example, by the chemical oxidation of a carbon source like plant soot using nitric acid.

-

Surface Passivation: The synthesized C-dots are then mixed with an aqueous solution of 4,7,10-Trioxa-1,13-tridecanediamine (referred to as TTDDA in the study).

-

Reaction: The mixture is typically stirred or sonicated for a specific period to allow for the covalent attachment of the diamine to the surface of the C-dots. The amine groups react with functional groups (e.g., carboxylic acids) on the C-dot surface.

-

Purification: The surface-modified C-dots are then purified, for example, by dialysis, to remove any unreacted diamine.

-

Characterization: The resulting functionalized C-dots are characterized to confirm the surface modification and to evaluate the enhancement of their properties, such as fluorescence quantum yield.

Caption: Workflow for nanoparticle surface modification.

Conclusion

4,7,10-Trioxa-1,13-tridecanediamine is a highly valuable and versatile chemical tool for researchers and professionals in the field of drug development and biomedical science. Its unique combination of flexibility, hydrophilicity, and bifunctionality makes it an ideal linker for a wide range of applications, from the development of targeted cancer therapies to the enhancement of nanomaterials for bioimaging. The detailed protocols and data presented in this guide are intended to facilitate its effective use in innovative research and development endeavors.

References

- 1. 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE | 4246-51-9 [chemicalbook.com]

- 3. 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE - Safety Data Sheet [chemicalbook.com]

- 4. 4,7,10-三氧-1,13-十三烷二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE(4246-51-9)IR [m.chemicalbook.com]

- 9. New biotin derivatives for labeling and solubilizing IgG peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of folate-based chlorambucil delivery systems for tumor-targeted chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fedoa.unina.it [fedoa.unina.it]

- 13. Enhanced photoluminescence and characterization of multicolor carbon dots using plant soot as a carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Bio-based Sources for Long-chain Diamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable chemical production has spurred significant research into bio-based alternatives for petroleum-derived monomers. Long-chain diamines (LCDAs), crucial building blocks for high-performance polyamides and other specialty chemicals, are at the forefront of this transition. This technical guide provides a comprehensive overview of the core bio-based strategies for LCDA synthesis, focusing on metabolic engineering of microbial hosts and biocatalytic conversions.

Microbial Production of Long-chain Diamines

Metabolic engineering of industrial microorganisms like Escherichia coli and Corynebacterium glutamicum has been a primary focus for the bio-production of diamines. While significant success has been achieved for shorter-chain diamines like 1,4-diaminobutane (putrescine) and 1,5-diaminopentane (cadaverine)[1], recent advancements have enabled the synthesis of longer-chain α,ω-diamines.

Biosynthetic Pathways from Amino Acids

The most established routes for diamine production originate from amino acid precursors. Lysine and ornithine, for instance, are direct precursors for cadaverine and putrescine, respectively, via decarboxylation reactions.

Table 1: Microbial Production of Shorter-chain Diamines from Amino Acid Precursors

| Diamine | Precursor | Key Enzyme | Host Organism | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| 1,4-Diaminobutane (Putrescine) | L-Ornithine | Ornithine decarboxylase (SpeC) | Corynebacterium glutamicum | 58.1 mM | - | - | [2] |

| 1,5-Diaminopentane (Cadaverine) | L-Lysine | Lysine decarboxylase (CadA/LdcC) | Escherichia coli | 55.58 | 0.38 | 1.74 | [3] |

| 1,5-Diaminopentane (Cadaverine) | L-Lysine | Lysine decarboxylase (LdcC) | Corynebacterium glutamicum | 103.8 | - | - | [1] |

De Novo Synthesis of Long-chain Diamines from Alkanes

A promising strategy for producing longer-chain diamines involves the use of renewable feedstocks like n-alkanes. Recent research has demonstrated the successful biosynthesis of α,ω-diamines with chain lengths from C8 to C14 using engineered microbial consortia.[2][4][5] This approach typically involves a multi-organism system where one microbe performs the initial oxidation of the alkane, and another is engineered for the subsequent amination steps.

A recent study utilized a consortium of engineered Yarrowia lipolytica and Escherichia coli to produce 1,12-diaminododecane from n-dodecane. The engineered Y. lipolytica strain was responsible for the terminal oxidation of the alkane, while engineered E. coli strains carried out the amination of the resulting diacid or diol intermediates.[2][4][5]

Table 2: Microbial Production of Long-chain α,ω-Diamines from n-Alkanes

| Diamine | Substrate | Host Organism(s) | Titer (mg/L) | Molar Yield (%) | Reference |

| 1,8-Diaminooctane | n-Octane | Y. lipolytica & E. coli consortia | - | - | [5] |

| 1,10-Diaminodecane | n-Decane | Y. lipolytica & E. coli consortia | - | - | [5] |

| 1,12-Diaminododecane | n-Dodecane | Y. lipolytica (engineered) | 40.1 | 2 | [4][5] |

| 1,12-Diaminododecane | n-Dodecane | Y. lipolytica & E. coli consortia | 391 | 19.5 | [4][5] |

| 1,12-Diaminododecane | n-Dodecane | Y. lipolytica & E. coli consortia (three modules) | 816 | 41 | [2][4][5] |

| 1,14-Diaminotetradecane | n-Tetradecane | Y. lipolytica & E. coli consortia | - | - | [5] |

Biocatalytic Synthesis of Long-chain Amines from Fatty Acids

Whole-cell biocatalysis offers a powerful alternative to fermentative processes, particularly for the conversion of renewable feedstocks like fatty acids into valuable amines. This approach often involves the use of resting cells containing the necessary enzymatic machinery, minimizing complex metabolic burden and by-product formation.

Carboxylic Acid Reductase and ω-Transaminase Cascade

A key biocatalytic route for the synthesis of long-chain amines from fatty acids involves a two-step enzymatic cascade:

-

Reduction of the carboxylic acid to an aldehyde: This step is catalyzed by a carboxylic acid reductase (CAR).

-

Reductive amination of the aldehyde to an amine: This is carried out by an ω-transaminase (ω-TA).

This cascade has been successfully applied to a range of saturated and unsaturated fatty acids, demonstrating high conversion rates.

Table 3: Biocatalytic Conversion of Fatty Acids to Amines

| Substrate | Key Enzymes | Biocatalyst | Conversion (%) |

| C6-C18 Fatty Acids | CAR, ω-TA | Whole-cell E. coli | up to 96 |

Experimental Protocols

General Fermentation Protocol for Diamine Production in E. coli

This protocol provides a general framework for the fermentative production of diamines in engineered E. coli. Specific parameters will need to be optimized for the particular strain and target diamine.

-

Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 250 rpm.

-

Seed Culture: Inoculate 100 mL of seed medium in a 500 mL flask with the overnight pre-culture to an initial OD600 of 0.1. The seed medium composition can vary but a typical example includes (per liter): 10 g glucose, 10 g yeast extract, 5 g peptone, 10 g (NH₄)₂SO₄, 1 g MgSO₄·7H₂O, and appropriate antibiotics. Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 4-6.

-

Bioreactor Fermentation: Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the seed culture to an initial OD600 of 0.2. A typical fermentation medium includes (per liter): 20 g glucose, 10 g (NH₄)₂SO₄, 5 g yeast extract, 5 g peptone, 0.5 g KCl, 1 g MgSO₄·7H₂O, and trace elements.

-

Induction and Fed-batch Culture: When the OD600 reaches a desired level (e.g., 10-15), induce gene expression with an appropriate inducer (e.g., 0.1-1 mM IPTG). Maintain the glucose concentration in the range of 5-10 g/L by feeding a concentrated glucose solution (e.g., 500 g/L).

-

Process Control: Maintain the pH at a setpoint (e.g., 6.8-7.0) by automatic addition of a base (e.g., 25% NH₄OH). Control the dissolved oxygen (DO) level at a setpoint (e.g., 20-40% of air saturation) by adjusting the agitation speed and/or airflow rate. The temperature is typically maintained at 37°C, but may be lowered after induction (e.g., to 30°C) to improve protein folding.

-

Sampling and Analysis: Take samples periodically to monitor cell growth (OD600), substrate consumption, and product formation using analytical methods such as HPLC or GC-MS.

Purification of Diamines from Fermentation Broth

The purification of diamines from complex fermentation broths is a critical step. A general multi-step protocol is outlined below.[3]

-

Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 8000 x g for 20 minutes) to pellet the microbial cells.

-

Decolorization: Treat the supernatant with activated charcoal (e.g., 1-2% w/v) for 1-2 hours with stirring to remove pigments and other colored impurities. Filter to remove the charcoal.

-

Concentration: Concentrate the clarified broth using a rotary evaporator or a similar method to reduce the volume.

-

Deprotonation: Adjust the pH of the concentrated broth to a value above the pKa of the diamine using a strong base (e.g., NaOH) to convert the diamine to its free base form.

-

Extraction: Extract the free base diamine into an organic solvent (e.g., chloroform, ethyl acetate). Repeat the extraction multiple times for higher recovery.

-

Final Polishing: The extracted diamine can be further purified by distillation or crystallization to achieve high purity.

ω-Transaminase Activity Assay

This protocol describes a general spectrophotometric assay for determining ω-transaminase activity.[6]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50-100 mM buffer (e.g., phosphate or Tris-HCl) at the optimal pH for the enzyme.

-

10-50 mM amine donor (e.g., α-methylbenzylamine or a long-chain amine).

-

10-50 mM amine acceptor (e.g., pyruvate or a long-chain aldehyde).

-

0.1-1 mM pyridoxal-5'-phosphate (PLP) cofactor.

-

Purified enzyme or cell lysate.

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture. Incubate at the optimal temperature for a defined period (e.g., 10-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an acid or an organic solvent).

-

Detection: The product of the reaction (e.g., acetophenone when using α-methylbenzylamine and pyruvate) can be quantified spectrophotometrically at a specific wavelength (e.g., 245 nm for acetophenone).[6] Alternatively, the product can be analyzed by HPLC or GC-MS after appropriate sample preparation.

Signaling Pathways and Experimental Workflows

Metabolic Engineering Workflow for Diamine Production

The development of a high-producing microbial strain for diamine synthesis typically follows a systematic metabolic engineering workflow.

Caption: A typical Design-Build-Test-Learn cycle for metabolic engineering of diamine production.

Biosynthetic Pathway for 1,12-Diaminododecane from n-Dodecane

This diagram illustrates the multi-step enzymatic conversion of n-dodecane to 1,12-diaminododecane as achieved in a microbial consortium.

Caption: Biosynthesis of 1,12-diaminododecane from n-dodecane via ω-oxidation and amination.

Whole-Cell Biocatalysis Workflow

This diagram outlines the general workflow for a whole-cell biocatalytic process for converting fatty acids to diamines.

Caption: General workflow for whole-cell biocatalysis of long-chain diamines.

Conclusion

The bio-based synthesis of long-chain diamines is a rapidly evolving field with significant potential to replace conventional petrochemical processes. Metabolic engineering of microbial hosts and the development of efficient biocatalytic cascades are key enabling technologies. While challenges remain in achieving economically competitive titers, yields, and productivities, particularly for longer-chain diamines, the ongoing research and development efforts are paving the way for a more sustainable chemical industry. This guide provides a foundational understanding of the current state-of-the-art, offering valuable insights for researchers and professionals in the field.

References

- 1. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Biocatalytic Route from Alkanes to α,ω-Diamines by Whole-Cell Consortia of Engineered Yarrowia lipolytica and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic engineering of Corynebacterium glutamicum for production of 1,5-diaminopentane from hemicellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CRISPR/Cas9‐enhanced ssDNA recombineering for Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]